2-Bromo-5-chloro-3-fluoro-4-pyridineboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-3-fluoro-4-pyridineboronic acid pinacol ester is a boronic ester derivative of pyridine. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring, along with a boronic ester group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoro-4-pyridineboronic acid pinacol ester typically involves the following steps:
Halogenation: The starting material, 4-pyridineboronic acid, undergoes halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions on the pyridine ring.
Esterification: The halogenated pyridineboronic acid is then esterified with pinacol to form the boronic ester.
The reaction conditions for these steps often involve the use of appropriate halogenating agents and catalysts to ensure selective halogenation and efficient esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-fluoro-4-pyridineboronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild bases.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Substitution Reactions: The major products are pyridine derivatives with substituted functional groups.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the boronic ester with aryl halides.
Scientific Research Applications
2-Bromo-5-chloro-3-fluoro-4-pyridineboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-fluoro-4-pyridineboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-4-fluoropyridineboronic acid pinacol ester
- 2-Bromo-3-chloro-4-fluoropyridineboronic acid pinacol ester
- 2-Bromo-5-chloro-3-fluoropyridineboronic acid
Uniqueness
2-Bromo-5-chloro-3-fluoro-4-pyridineboronic acid pinacol ester is unique due to the specific arrangement of halogen atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the boronic ester group also makes it highly valuable in Suzuki-Miyaura cross-coupling reactions, providing a versatile tool for the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BBrClFNO2/c1-10(2)11(3,4)18-12(17-10)7-6(14)5-16-9(13)8(7)15/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWKKALCRVBRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BBrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.